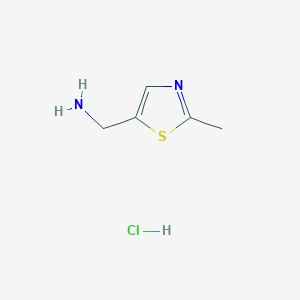

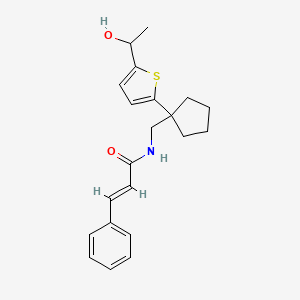

![molecular formula C20H19ClN6O B2404543 N-{1-[6-(2-氯苯基)嘧啶嗪-3-基]哌啶-4-基}吡嗪-2-甲酰胺 CAS No. 1396768-15-2](/img/structure/B2404543.png)

N-{1-[6-(2-氯苯基)嘧啶嗪-3-基]哌啶-4-基}吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌和抗结核特性

- 一项研究重点介绍了合成和评估哌嗪衍生物,包括三唑-吡嗪衍生物,的抗菌活性。具体来说,一种与 N-{1-[6-(2-氯苯基)嘧啶嗪-3-基]哌啶-4-基}吡嗪-2-甲酰胺 在结构上相关的化合物对鲍曼不动杆菌表现出优异的抗菌活性,表明在开发新抗菌剂方面具有潜力 (Patil 等人,2021)。

- 另一项研究重点关注取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/均哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物作为抗结核剂。研究表明对结核分枝杆菌具有显着的活性,表明此类化合物在治疗结核病方面具有潜力 (Srinivasarao 等人,2020)。

抗真菌和光合作用抑制活性

- 与 N-{1-[6-(2-氯苯基)嘧啶嗪-3-基]哌啶-4-基}吡嗪-2-甲酰胺 相关的氯化 N-苯基吡嗪-2-甲酰胺的研究揭示了其抗真菌作用和抑制光合电子传递的能力。这一发现表明在抗真菌疗法和作为研究光合作用的研究工具中具有应用前景 (Doležal 等人,2010)。

抗惊厥和抗肿瘤活性

- 研究了抗惊厥化合物的晶体结构,包括与本研究化合物在结构上相似的化合物,以了解其特性和在治疗癫痫中的潜在应用 (Georges 等人,1989)。

- 一项关于含有该化合物的衍生物的偶氮噻唑分散染料的研究表明具有抗氧化和抗肿瘤活性,表明其在医学应用中具有潜力,尤其是在癌症治疗中 (Khalifa 等人,2015)。

表面保护和缓蚀

- 测试了该化合物的衍生物在腐蚀性环境中保护低碳钢表面的潜力。这表明在工业防腐中具有应用前景 (Olasunkanmi 等人,2018)。

未来方向

作用机制

Target of Action

The primary target of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in signaling within cells, promoting both cell proliferation and survival .

Mode of Action

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing the binding of ATP, and thus inhibiting the kinase activity of PKB . This results in the inhibition of the PI3K-PKB signaling pathway, which can lead to decreased cell proliferation and increased apoptosis .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . When the compound inhibits PKB, it prevents the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can lead to decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent improved the bioavailability of the compound .

Result of Action

The inhibition of PKB by the compound can lead to modulation of biomarkers of signaling through PKB in vivo . It can also strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy . Cells were exposed to compound treatment at various concentrations to determine their IC50 values from the dose–response curve .

属性

IUPAC Name |

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O/c21-16-4-2-1-3-15(16)17-5-6-19(26-25-17)27-11-7-14(8-12-27)24-20(28)18-13-22-9-10-23-18/h1-6,9-10,13-14H,7-8,11-12H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDDKDBKLWOPDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

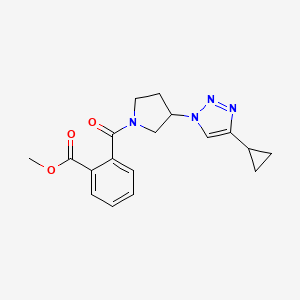

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)

![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)

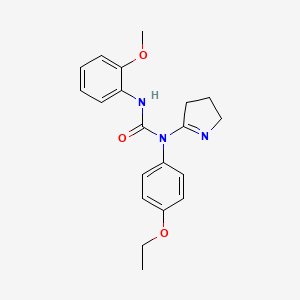

![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)

![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)

![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)

![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)

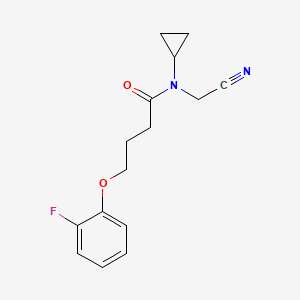

![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)